![molecular formula C13H10BrNO3 B2550615 6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 1532920-85-6](/img/structure/B2550615.png)
6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid
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Overview
Description
The compound "6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid" is not directly mentioned in the provided papers. However, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound . For instance, pyridine derivatives have been synthesized with various substituents, indicating the versatility of pyridine as a core structure for modification and functionalization .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the formation of a proton transfer compound or Schiff base compounds, as seen in the synthesis of methoxybenzene-4-ammoniumpyridine-2,6-dicarbocylate and Schiff base compounds derived from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These methods typically involve the reaction of pyridine carboxylic acid with various amines or aldehydes to form the desired products.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, UV-Visible, 1H, and 13C NMR, and single crystal X-ray diffraction analysis . X-ray diffraction analysis reveals the crystalline nature and space group of the compounds, which can include tetragonal and monoclinic crystal systems . The molecular structure is often stabilized by intramolecular hydrogen bonds and other non-covalent interactions .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be inferred from the chemical reactions they undergo. For example, cyclometalated complexes of 2-(4-bromophenyl)pyridine with palladium and iridium have been synthesized and used in coupling reactions, demonstrating the potential of pyridine derivatives to participate in catalytic processes . The presence of substituents like bromophenyl groups can influence the reactivity and the types of reactions the compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. Thermal properties are established via TG-DTG analysis, and optoelectric properties are studied through dielectric measurements . The presence of substituents like methoxy, bromo, and nitro groups can affect the compound's dielectric properties, thermal stability, and luminescence . These properties are crucial for the potential application of these compounds in various fields, including materials science and catalysis.
Scientific Research Applications
Corrosion Inhibition
Pyridine derivatives, including those structurally similar to "6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid," have been studied for their corrosion inhibition properties. For instance, a study on the adsorption and inhibitory effect of a new pyridine derivative on mild steel in hydrochloric acid medium showed that these compounds could effectively protect metals from corrosion. The effectiveness was attributed to the formation of an adsorption film on the metal surface, confirmed by various techniques such as electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) (Saady et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-[(4-bromophenyl)methoxy]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-4-1-9(2-5-11)8-18-12-6-3-10(7-15-12)13(16)17/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPFQDVRFRXFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid | |
CAS RN |
1532920-85-6 |
Source
|
Record name | 6-[(4-bromophenyl)methoxy]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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